Adipate(1-)

Vue d'ensemble

Description

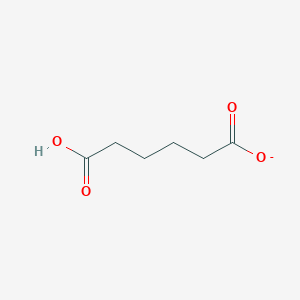

Adipate(1-) is a dicarboxylic acid monoanion that is the conjugate base of adipic acid. It has a role as a human xenobiotic metabolite. It is a conjugate base of an adipic acid. It is a conjugate acid of an adipate(2-).

Applications De Recherche Scientifique

Chemical Properties and Structure

Adipate(1-) is derived from adipic acid, a dibasic acid with the chemical formula . It features two carboxyl groups that allow it to participate in various chemical reactions, making it suitable for synthesizing polyesters and plasticizers. The molecular weight of adipic acid is approximately 146.14 g/mol.

Scientific Research Applications

Adipate(1-) has numerous applications in scientific research:

- Plasticizers : It is widely used as a plasticizer in the production of flexible polymers such as polyvinyl chloride (PVC) and polyurethane. Its ability to enhance flexibility and durability makes it essential in manufacturing various plastic products.

- Biological Applications : In biology, adipate(1-) is utilized in the formulation of adaptive lenses and soft robotic actuators due to its flexibility and electro-active properties. This application highlights its potential for innovative technologies in soft robotics.

- Biomedical Research : Adipate(1-) is being investigated for use in drug delivery systems and tissue engineering. Its compatibility with biological systems allows for controlled release formulations that can improve therapeutic outcomes .

Industrial Applications

The industrial applications of adipate(1-) are extensive:

- Cosmetics : It serves as a skin conditioning agent and solvent in cosmetic formulations, enhancing product performance and user experience.

- Coatings and Adhesives : Adipate(1-) is employed in producing coatings and adhesives due to its excellent adhesion properties and flexibility.

Comparative Analysis of Adipate Esters

Adipate esters can be compared with similar compounds to highlight their unique properties. The following table summarizes key differences:

| Compound | Source Alcohol | Key Properties | Applications |

|---|---|---|---|

| Dibutyl adipate | Butanol | Good plasticizing efficiency | PVC, cosmetics |

| Diisobutyl adipate | Isobutanol | Lower volatility | Similar to dibutyl adipate |

| Dioctyl adipate | Octanol | Higher plasticizing efficiency | Flexible plastics |

Case Study 1: Enzymatic Interactions

Recent studies have shown that dibutyl adipate exhibits inhibitory activity against human glycogen synthase kinase-3 beta (GSK-3β), an enzyme involved in various cellular processes. Docking studies revealed that it binds preferentially to the substrate-binding site (P2) of GSK-3β with a binding affinity of -6.9 kcal/mol compared to -6.1 kcal/mol for the ATP-binding site (P1) .

Table 2: Binding Affinities of Adipate Derivatives on GSK-3β

| Binding Site | Residues Involved | Binding Affinity (kcal/mol) |

|---|---|---|

| P1 | Various | -6.1 |

| P2 | Arg96, Glu97, etc. | -6.9 |

Case Study 2: Controlled Release Formulations

In pharmaceutical applications, adipic acid has been incorporated into controlled-release formulation matrix tablets to achieve pH-independent release for both weakly basic and weakly acidic drugs. This application demonstrates the versatility of adipic acid in enhancing drug delivery systems without compromising efficacy .

Propriétés

IUPAC Name |

6-hydroxy-6-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLRTRBMVRJNCN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.